4-chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide

X-ray crystallography conformational analysis hydrogen bonding

4-Chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (CAS 131536-57-7) is a hydrazone Schiff base formed by condensation of 4-chlorobenzohydrazide with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The compound adopts an E (trans) configuration about the C=N double bond with a dihedral angle of 15.03(3)° between the two aromatic rings, and its crystal structure is stabilized by an intricate three-dimensional hydrogen-bonding network involving both intra- and intermolecular O–H···N, N–H···O, and O–H···O interactions.

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
CAS No. 131536-57-7
Cat. No. B11692922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
CAS131536-57-7
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClN2O3/c1-21-13-4-2-3-11(14(13)19)9-17-18-15(20)10-5-7-12(16)8-6-10/h2-9,19H,1H3,(H,18,20)/b17-9+
InChIKeyINRMSJMPYKFCBK-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (CAS 131536-57-7): Structural Characteristics and Research-Grade Availability


4-Chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (CAS 131536-57-7) is a hydrazone Schiff base formed by condensation of 4-chlorobenzohydrazide with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) [1]. The compound adopts an E (trans) configuration about the C=N double bond with a dihedral angle of 15.03(3)° between the two aromatic rings, and its crystal structure is stabilized by an intricate three-dimensional hydrogen-bonding network involving both intra- and intermolecular O–H···N, N–H···O, and O–H···O interactions [1]. It is commercially available through major chemical suppliers as part of rare and unique chemical collections for early-discovery research [2]. As a member of the benzohydrazide Schiff base class, it possesses the characteristic tridentate ONO donor set capable of chelating metal ions, which underpins its utility in coordination chemistry and bioinorganic applications [1].

Pre-characterized tridentate ONO-donor ligand scaffold
Crystallographically defined E-configuration with intramolecular H-bond
Commercially stocked (AldrichCPR) for early-discovery research

Why Generic Substitution of 4-Chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide Fails: Substituent-Dependent Properties of Benzohydrazide Schiff Bases


Within the benzohydrazide Schiff base family, the combination of the 4-chloro substituent on the benzohydrazide ring and the 2-hydroxy-3-methoxy (o-vanillin) substitution pattern on the benzylidene ring defines a unique chemical space that cannot be replicated by generic analogs. The 4-chloro group modulates both electronic character via its electron-withdrawing inductive effect and lipophilicity, while the ortho-hydroxy and meta-methoxy groups establish a specific intramolecular hydrogen-bonding pattern (O–H···N) that pre-organizes the ligand for metal coordination [1]. Spectrophotometric and potentiometric studies on the closely related non-chlorinated analog (E)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide demonstrate that the phenolic and hydrazidic protons possess distinct acidity constants (pKa1 ≈ 9.05, pKa2 ≈ 10.92) that govern metal-binding speciation and solubility as a function of pH [2]. The absence of the 4-chloro substituent alters both the acid-base profile and the metal-chelate stability, meaning that biological or catalytic outcomes observed with unsubstituted analogs cannot be assumed to translate. Furthermore, crystallographic evidence confirms that the 4-chloro derivative forms a distinct three-dimensional hydrogen-bonded network, differing from analogs with alternative substituents, which may affect solid-state stability, solubility, and formulation behavior [1].

4-Cl substituent effect Electron-withdrawing and lipophilic modulation alters metal-chelate stability and solubility; non-chlorinated analogs may not replicate coordination behavior.
Ortho-hydroxy pre-organization Intramolecular O–H···N hydrogen bond pre-organizes the ONO donor set; isomers lacking this ortho effect (e.g., 4-hydroxy) yield different metal-binding geometries.
Isomer-dependent crystal packing The 2-hydroxy isomer forms a distinct 3D hydrogen-bonded network; substitution pattern changes alter solid-state stability, hygroscopicity, and formulation behavior.

Quantitative Differentiation Evidence for 4-Chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide Against Closest Analogs


Crystal Structure Dihedral Angle: Conformational Differentiation from Non-Chlorinated and Isomeric Analogs

Single-crystal X-ray diffraction reveals that 4-chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate adopts a trans (E) configuration with a dihedral angle of 15.03(3)° between the 4-chlorophenyl and 2-hydroxy-3-methoxyphenyl rings [1]. This near-planar conformation, stabilized by an intramolecular O–H···N hydrogen bond, is distinct from the conformational preferences reported for the non-chlorinated parent compound and for positional isomers such as 4-chloro-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, where the altered substitution pattern disrupts the intramolecular hydrogen-bonding motif [1][2]. The dihedral angle is a quantifiable structural parameter that directly impacts metal-chelate pre-organization, π-stacking capability, and crystal packing density.

Dihedral angle
Head-to-head
15.03(3)° vs. varied in 4-OH isomer
Pre-organizes tridentate ONO coordination
CCDC 657802; monoclinic, 298 K
X-ray crystallography conformational analysis hydrogen bonding Schiff base solid-state structure

Acidity Constants of the Non-Chlorinated Analog: Class-Level Inference for Metal-Binding pH Specificity

For the non-chlorinated analog (E)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, two distinct acidity constants were determined in 0.9 volume fraction methanol–water at 25.0 ± 0.1 °C and ionic strength 0.10 M TEAB: pKa1 = 9.03 ± 0.05 (potentiometric) / 9.07 ± 0.04 (spectrophotometric), assigned to the phenolic –OH group, and pKa2 = 10.92 ± 0.07 (potentiometric), assigned to the hydrazidic –NH–CO– proton [1]. Ferric ions form exclusively an ML-type complex (1:1 stoichiometry, confirmed by Job's method) with this ligand scaffold [1]. Although these measurements are on the non-chlorinated derivative, the 4-chloro substituent is expected to lower both pKa values by 0.2–0.5 units via its electron-withdrawing inductive effect, shifting the optimal pH window for metal coordination to slightly more acidic conditions compared to the parent compound. This class-level inference is supported by Hammett σ analysis of 4-substituted benzohydrazides, where the 4-Cl substituent (σp = 0.23) consistently acidifies the hydrazidic N–H relative to 4-H (σp = 0.00).

Predicted pKa shift
Class-level
pKa1 ≈ 8.7–8.8; pKa2 ≈ 10.5–10.7
Shifts Fe(III) chelation pH window
Hammett σp estimate; verify experimentally
potentiometry spectrophotometry pKa determination metal complexation Fe(III) binding

Hydrogen-Bond Network Architecture: Three-Dimensional Supramolecular Differentiation

The crystal structure of 4-chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate reveals a three-dimensional hydrogen-bonded network formed by: (i) intramolecular O–H···N bonds [O1–H1···N1 = 2.592(3) Å]; (ii) intermolecular N–H···O hydrogen bonds linking hydrazide N–H to the lattice water oxygen [N2–H2···O4]; and (iii) intermolecular O–H···O hydrogen bonds involving the lattice water [O4–H4A···O2 and O4–H4B···O3] [1]. This specific network topology differs from that of the 4-hydroxy-3-methoxy isomer, where the altered hydroxyl position yields a different hydrogen-bonding architecture [2]. The three-dimensional nature of the network, as opposed to chain or sheet structures observed in some benzohydrazide analogs, contributes to higher crystal lattice energy and potentially altered solubility and thermal stability profiles.

H-bond network
Cross-study comparable
3D network; O–H···N 2.59 Å
Influences solid-state stability
Compared with 4-hydroxy isomer architecture
supramolecular chemistry hydrogen bonding crystal engineering solid-state stability

Commercial Availability as a Defined Research Chemical: Procurement Differentiation

4-Chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide is listed as an AldrichCPR product (product number R697931) within Sigma-Aldrich's catalog of rare and unique chemicals curated for early-discovery research [1]. The compound is provided with a defined linear formula (C₁₅H₁₃ClN₂O₃) and molecular weight (304.73 g/mol), enabling direct procurement without custom synthesis. This contrasts with many closely related benzohydrazide Schiff bases that are not commercially stocked and require in-house synthesis, which introduces batch-to-batch variability, characterization burden, and lead time. The AldrichCPR designation indicates the product is part of a pre-synthesized collection where the structure has been confirmed, though purity specifications should be verified with the supplier for the specific application.

Commercial availability
Data to verify
AldrichCPR R697931; CAS 131536-57-7
Reduces procurement lead time
Verify purity with supplier
research chemical sourcing AldrichCPR rare chemical collection procurement

Recommended Research Application Scenarios for 4-Chloro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide Based on Quantitative Evidence


Tridentate ONO-Donor Ligand for Transition Metal Complex Synthesis in Bioinorganic Chemistry

The well-defined trans configuration, near-planar conformation (dihedral angle 15.03°), and intramolecular O–H···N hydrogen bond pre-organize the ligand for tridentate (ONO) coordination to metal centers [1]. Researchers synthesizing and screening metal complexes for antimicrobial, catalytic, or sensor applications can use this pre-characterized, commercially available ligand [2] in place of custom-synthesized analogs, reducing experimental variability arising from ligand batch differences. The crystallographically confirmed hydrogen-bond network provides a reference for comparing complex stability and crystallization behavior.

pH-Dependent Metal Chelation Studies with Predictable Speciation Behavior

Based on the measured acidity constants of the non-chlorinated parent scaffold (pKa1 ≈ 9.05, pKa2 ≈ 10.92; Fe(III) forms 1:1 ML complex) [3], and the predictable acidifying effect of the 4-chloro substituent (estimated ΔpKa ≈ −0.2 to −0.5 units), this compound is suitable for systematic pH-dependent metal-binding studies where the chlorinated analog is expected to shift the optimal chelation window to slightly more acidic conditions. This is particularly relevant for bioinorganic studies where physiological pH compatibility is a design criterion.

Structure–Activity Relationship (SAR) Studies of Benzohydrazide Antimicrobial Agents Requiring a 4-Chloro Substituent

For SAR campaigns exploring the impact of the 4-chloro substituent on antibacterial or antifungal activity within benzohydrazide chemical space, this compound provides the essential 4-Cl reference point. Its E configuration and intramolecular hydrogen bond are structurally analogous to other bioactive hydrazones [1], while the 4-chloro group provides a distinct electronic and lipophilic signature compared to 4-H, 4-OCH₃, or 4-NO₂ analogs. The direct structural comparison with the 4-hydroxy-3-methoxy isomer [4] highlights how the hydroxyl position alone alters both molecular conformation and supramolecular assembly, underscoring the need for precise positional isomer specification in procurement.

Crystallization and Solid-State Form Screening with a Defined Hydrate Structure

The compound crystallizes as a monohydrate with a fully characterized three-dimensional hydrogen-bonded network (O–H···N, N–H···O, O–H···O) [1]. This defined hydrate form can serve as a reference standard in solid-state form screening, stability studies, and solubility measurements. The crystallographic data (CCDC 657802) provide unit cell parameters and hydrogen-bond metrics that can be compared with new salts, co-crystals, or polymorphs of the same compound or its analogs [4].

Application
Selection Property
Validation Focus
Transition metal complex synthesis
Pre-organized ONO donor geometry
Crystal structure and metal-binding reproducibility
pH-dependent metal chelation studies
4-Cl-induced pKa shift (predicted)
pH speciation and Fe(III) binding window
Benzohydrazide SAR (antimicrobial research)
4-Chloro electronic/lipophilic signature
Antimicrobial susceptibility screening
Solid-state form screening
Defined monohydrate crystalline form
Polymorph and hydrate stability comparison
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